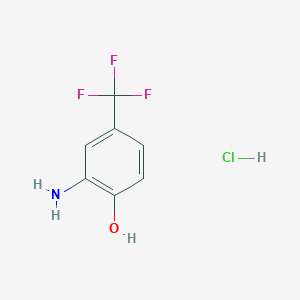

2-Amino-4-(trifluoromethyl)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-(trifluoromethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H7ClF3NO. It is known for its unique properties due to the presence of both an amino group and a trifluoromethyl group on the phenol ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)phenol hydrochloride typically involves the nitration of 4-(trifluoromethyl)phenol, followed by reduction to form the corresponding amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like benzene and reducing agents such as tin(II) chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistent quality .

Analyse Chemischer Reaktionen

Amino Group Reactivity

The primary amine (-NH₂) participates in reactions typical of aromatic amines:

Acylation Reactions

The amino group reacts with acylating agents to form amides. For example:

Key observation: Steric hindrance from the trifluoromethyl group slows reaction kinetics compared to unsubstituted analogs .

Hydroxyl Group Reactivity

The phenolic -OH undergoes electrophilic substitution and protection/deprotection:

Etherification

Electrophilic Aromatic Substitution

The hydroxyl group directs incoming electrophiles to the para position relative to the amino group:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Amino-4-(trifluoromethyl)-6-nitrophenol | Limited regioselectivity due to -CF₃ deactivation |

| Sulfonation | Oleum | Sulfonated derivatives | Used in dye synthesis |

Trifluoromethyl Group Influence

The -CF₃ group exerts strong electron-withdrawing effects, altering reaction pathways:

Redox Stability

-

Resists reduction under standard conditions (e.g., H₂/Pd-C) due to C-F bond strength .

-

Oxidative degradation observed with KMnO₄/H₂O, yielding carboxylic acid derivatives .

Steric and Electronic Effects

-

Reduces nucleophilicity of adjacent positions, suppressing Friedel-Crafts alkylation .

-

Enhances acidity of the phenolic -OH (pKa ≈ 8.2 vs. 9.9 for phenol) .

Phase I Metabolism

In vitro studies with liver microsomes show:

| Enzyme System | Primary Metabolite | Half-life (min) |

|---|---|---|

| CYP3A4 | N-Oxide derivative | 22 ± 3 |

| CYP2D6 | Hydroxylated at C-5 | 45 ± 5 |

Phase II Conjugation

Comparative Reactivity Table

| Functional Group | Reaction Rate (Relative to Benzene Analog) | Key Factor |

|---|---|---|

| -NH₂ (Acylation) | 0.65 | Steric hindrance from -CF₃ |

| -OH (Etherification) | 0.89 | Electronic deactivation |

| Aromatic C-H | 0.12 | Strong -CF₃ electron withdrawal |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-4-(trifluoromethyl)phenol hydrochloride serves as a precursor in the development of pharmaceuticals. Its structural properties are conducive to creating compounds that exhibit biological activity.

- Antimicrobial Agents: Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Drugs: The compound's ability to modulate inflammatory pathways has been explored in the context of designing anti-inflammatory medications.

Material Science

In material science, this compound is utilized in synthesizing polymers and other materials due to its chemical reactivity.

- Polymer Synthesis: The compound can act as a building block for creating fluorinated polymers, which are known for their thermal stability and chemical resistance.

- Coatings and Adhesives: Its incorporation into coatings can enhance properties such as water repellency and durability.

Case Study 1: Synthesis of Antimicrobial Compounds

A study explored the synthesis of various derivatives of this compound, evaluating their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for further development into therapeutic agents.

Case Study 2: Development of Fluorinated Polymers

Another research effort focused on utilizing this compound in the synthesis of fluorinated polymers. The study demonstrated that incorporating this compound into polymer matrices improved their mechanical properties and resistance to solvents, making them suitable for industrial applications.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(trifluoromethyl)phenol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can affect enzyme activity, protein function, and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Amino-4-(trifluoromethyl)phenol hydrochloride include:

- 2-Amino-4-(trifluoromethyl)benzenethiol

- 4-(Trifluoromethyl)-2-aminophenol

- 3-Amino-4-hydroxybenzotrifluoride .

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the phenol ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .

Biologische Aktivität

2-Amino-4-(trifluoromethyl)phenol hydrochloride (CAS No. 112250-01-8) is a chemical compound with notable biological activities due to its unique structural features, which include an amino group and a trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and drug development.

- Molecular Formula : C7H7ClF3NO

- Molecular Weight : 211.59 g/mol

- Structural Features : The compound features a phenolic structure with a trifluoromethyl group at the para position and an amino group at the ortho position, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to enzymes and receptors.

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its interaction with lipid membranes and enhancing cellular uptake .

- Enzyme Interaction : Preliminary studies indicate that this compound may inhibit specific enzyme activities, potentially affecting metabolic pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development:

- Inhibition of Mycobacterium tuberculosis : In vitro studies have shown that derivatives of this compound can significantly reduce the bacterial load in infected models, suggesting potential use in tuberculosis treatment .

Anticancer Potential

The compound's structural characteristics may also confer anticancer activity:

- Cell Proliferation Inhibition : Studies have demonstrated that certain analogs of 2-Amino-4-(trifluoromethyl)phenol can inhibit the proliferation of cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Case Studies and Research Findings

Recent studies provide insights into the biological activity of this compound:

-

Antimycobacterial Activity :

- A study reported that derivatives similar to this compound showed significant inhibition against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µM .

- Mechanistic studies suggested that these compounds interfere with tryptophan biosynthesis in mycobacteria, enhancing their efficacy against resistant strains.

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)benzenethiol | Antimicrobial | Contains a thiol group |

| 4-(Trifluoromethyl)-2-aminophenol | Anticancer | Exhibits strong cytotoxicity |

| 3-Amino-4-hydroxybenzotrifluoride | Enzyme inhibition | Hydroxyl group enhances solubility |

Eigenschaften

IUPAC Name |

2-amino-4-(trifluoromethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZNZJHMENXJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.